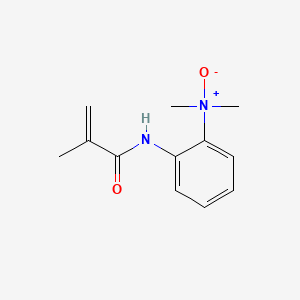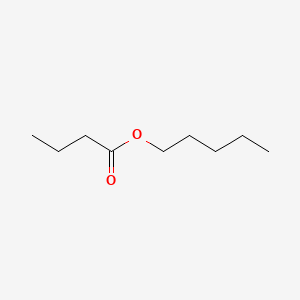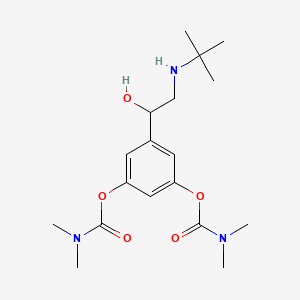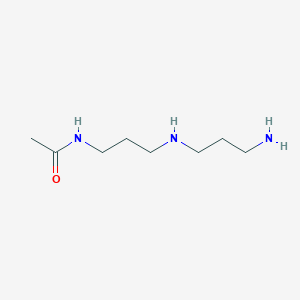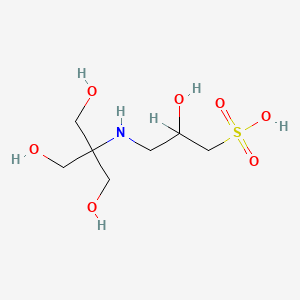
5-(1H-Benzimidazol-2-yl)pyridin-2-ol
Übersicht
Beschreibung
5-(1H-benzimidazol-2-yl)pyridin-2-ol (5-BPO) is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in a ring structure. 5-BPO has a wide range of applications in the field of organic synthesis, as well as in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Die Verbindung „5-(1H-Benzimidazol-2-yl)pyridin-2-ol“ hat ein Molekulargewicht von 211,22 und einen Schmelzpunkt von 240-241 °C . Es ist ein Pulver, das bei Raumtemperatur gelagert wird .
Biologische Aktivitäten
Imidazol, das Bestandteil der Verbindung ist, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Die Derivate von 1,3-Diazolen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antibakterielle Mittel
Einige Verbindungen, die „this compound“ ähneln, wurden als potente antibakterielle Mittel mit einem MIC-Bereich von 4–64 μg/ml gegen verschiedene resistente Organismen, einschließlich Methicillin- und Vancomycin-resistentem S. aureus .
Optoelektronische Geräte
Verbindungen, die „this compound“ ähneln, sind aufgrund ihres Elektronenmangels normalerweise als Elektronentransportschichtmaterial in optoelektronischen Geräten eingesetzt . Da sie ein niedriges LUMO-Energieniveau (2,7 eV) aufweisen, werden sie auch als Hostmaterial für sowohl fluoreszierende als auch phosphoreszierende Lichtemissionssysteme verwendet .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, some benzimidazole derivatives have been reported to modulate the polymerization of tubulin .
Mode of Action
For instance, some benzimidazole derivatives can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemische Analyse
Biochemical Properties
5-(1H-benzimidazol-2-yl)pyridin-2-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . Additionally, it interacts with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been tested on several cell lines, including HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, while its cytotoxic properties can induce apoptosis or cell cycle arrest in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can lead to DNA cleavage . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA molecule. Additionally, it may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to this compound in vitro or in vivo may lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis in cancer cells . At higher doses, it could potentially cause toxic or adverse effects, including damage to normal cells and tissues. Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its potential application in medicine.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in particular tissues . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.
Eigenschaften
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLGIZVNZPDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420742 | |
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-94-0 | |
| Record name | 5-(1H-Benzimidazol-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54627-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




